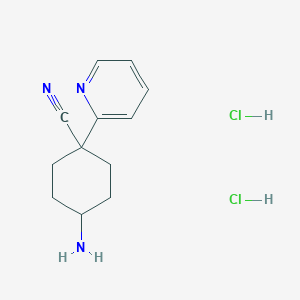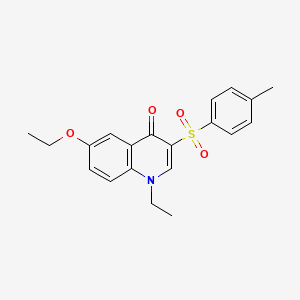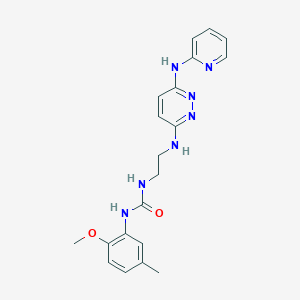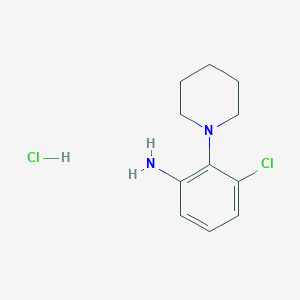
4-Amino-1-pyridin-2-ylcyclohexane-1-carbonitrile;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Amino-1-pyridin-2-ylcyclohexane-1-carbonitrile;dihydrochloride” is a chemical compound with the CAS Number: 2248349-30-4 . It has a molecular weight of 274.19 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of amines, such as “this compound”, can be achieved through various methods. These include the reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides with ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide so formed (i.e., the Gabriel synthesis), and reductive amination of aldehydes or ketones .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H15N3.2ClH/c13-9-12 (6-4-10 (14)5-7-12)11-3-1-2-8-15-11;;/h1-3,8,10H,4-7,14H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical and Chemical Properties Analysis
The compound “this compound” is a powder at room temperature . The compound’s other physical and chemical properties, such as its melting point, boiling point, and solubility, are not specified in the search results.
科学的研究の応用
Novel Routes to Heterocyclic Compounds
A study by Landmesser et al. (2008) presents a novel synthesis route for 3-(dialkylamino)-1,2-dihydro-9-oxo-9H-indeno[2,1-c]pyridine-4-carbonitriles, demonstrating the versatility of heterocyclic compounds in chemical synthesis and their potential applications in various fields, including materials science and pharmacology (Landmesser, Linden, & Hansen, 2008).
Fluorescence Properties and Antibacterial Activity
Girgis, Kalmouch, and Hosni (2004) synthesized a variety of N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters, highlighting their fluorescence properties and considerable antibacterial activity. This underscores the importance of such derivatives in developing new materials with specific optical properties and potential therapeutic applications (Girgis, Kalmouch, & Hosni, 2004).
Microbial Screening and Antibacterial Efficacy
Research conducted by Goswami et al. (2022) on the synthesis of 2-amino-4-(2-chloro-5-(4-substituted phenyl) pyridine-3-yl)-1-(4-substituted phenyl)-7,7-disubstituted-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile derivatives revealed notable action against tested microbes, emphasizing the compound's potential in antibacterial and antifungal applications (Goswami, Vyas, Damor, Parmar, & Parajapati, 2022).
Anticancer and Antidiabetic Applications
A study by Flefel, El-Sofany, Al-Harbi, and El-Shahat (2019) developed spirothiazolidines analogs, demonstrating significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines, as well as antidiabetic properties. This highlights the compound's potential in medicinal chemistry for developing new therapeutic agents (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound include H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
特性
IUPAC Name |
4-amino-1-pyridin-2-ylcyclohexane-1-carbonitrile;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c13-9-12(6-4-10(14)5-7-12)11-3-1-2-8-15-11;;/h1-3,8,10H,4-7,14H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGVHBFLLDRQBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)(C#N)C2=CC=CC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-methylphenyl)methyl]-N-(prop-2-yn-1-yl)-[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B2659506.png)






![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B2659516.png)



![Methyl 3-nitro-2-[(phenylsulfonyl)methyl]benzenecarboxylate](/img/structure/B2659522.png)
